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Abstract
SQ109 is a promising antitubercular drug candidate, an asymmetric diamine compound, that

has progressed to late-stage clinical trials.[1][2] Discovered through a high-throughput

screening of a combinatorial library, it represents a significant advancement in the fight against

tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR)

strains.[3][4] Its novel multi-target mechanism of action, primarily inhibiting the MmpL3

transporter, distinguishes it from existing anti-TB drugs and offers the potential for improved

efficacy and a higher barrier to resistance.[5][6][7] This technical guide provides a

comprehensive overview of the discovery, development, mechanism of action, and clinical

evaluation of SQ109, presenting key data, experimental methodologies, and visual

representations of its biological pathways and development workflow.

Discovery and Initial Characterization
SQ109 was identified in a partnership between Sequella, Inc., and the National Institutes of

Health (NIH) from a screening of a 63,000-compound combinatorial library of 1,2-

ethylenediamines.[3] This effort was part of a program initiated in 1999 to develop second-

generation ethambutol analogs with improved potency and a distinct mechanism of action.[8]

The screening process involved a whole-bacterium high-throughput screen against

Mycobacterium tuberculosis (Mtb).[3]
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Lead Optimization and Selection
From the initial hits, SQ109 was selected as the lead candidate based on its potent in vitro

activity against Mtb, a favorable selectivity index, and promising in vivo efficacy in a murine

model of chronic TB infection.[9] Structure-activity relationship (SAR) studies were conducted

to optimize the compound's properties.[10]

Mechanism of Action
SQ109 exhibits a multi-target mechanism of action, contributing to its potent bactericidal activity

and low rate of resistance development.[7][11]

Primary Target: MmpL3 Transporter
The primary target of SQ109 is the Mycobacterium tuberculosis membrane transporter MmpL3

(Mycobacterial membrane protein Large 3).[5][6] MmpL3 is an essential transporter responsible

for shuttling trehalose monomycolate (TMM), a precursor of mycolic acids, across the inner

membrane.[5] Mycolic acids are fundamental components of the protective mycobacterial cell

wall.

By inhibiting MmpL3, SQ109 disrupts the cell wall synthesis through the following steps:

Inhibition of TMM Transport: SQ109 binds to MmpL3, blocking the translocation of TMM.[5]

Accumulation of TMM: This blockage leads to the intracellular accumulation of TMM.[5]

Inhibition of Mycolic Acid Incorporation: The lack of TMM transport prevents the incorporation

of mycolic acids into the cell wall.[5]

Loss of Cell Wall Integrity: The compromised cell wall structure results in increased

permeability and eventual cell death.[5]

Secondary Mechanisms
In addition to MmpL3 inhibition, SQ109 has other reported mechanisms of action that

contribute to its antimycobacterial effects:
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Proton Motive Force (PMF) Disruption: SQ109 can act as an uncoupler, collapsing the

proton motive force (both the pH gradient and the membrane potential) across the

mycobacterial membrane.[11][12]

Inhibition of Menaquinone Biosynthesis: It has been shown to inhibit MenA and MenG,

enzymes involved in the biosynthesis of menaquinone, a vital component of the electron

transport chain.[6][11]

These multiple targeting mechanisms are believed to be responsible for the low frequency of

spontaneous resistance to SQ109 observed in vitro.[7][13]

Preclinical Development
In Vitro Activity
SQ109 has demonstrated potent in vitro activity against a wide range of M. tuberculosis strains,

including drug-susceptible, MDR, and XDR isolates.

Table 1: In Vitro Activity of SQ109 against M. tuberculosis

Strain MIC (μg/mL) Reference

H37Rv 0.16 - 0.78 [5]

Drug-Susceptible Clinical

Isolates
0.16 - 0.64 [5]

MDR Clinical Isolates 0.16 - 0.64 [5]

XDR Clinical Isolates 0.2 - 0.78 [14]

In Vivo Efficacy
Preclinical studies in murine models of tuberculosis demonstrated the in vivo efficacy of

SQ109, both as a monotherapy and in combination with other anti-TB drugs.[15] In a chronic

mouse model, SQ109 at 10 mg/kg showed a reduction in lung CFU comparable to ethambutol

at 100 mg/kg.[15][16] Furthermore, replacing ethambutol with SQ109 in the standard first-line

regimen (isoniazid, rifampicin, pyrazinamide) resulted in a more rapid clearance of bacteria

from the lungs of mice.[3]
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Pharmacokinetics
Pharmacokinetic studies in mice revealed that although oral bioavailability was low (around

4%), SQ109 exhibited a large volume of distribution and accumulated in target tissues like the

lungs and spleen at concentrations significantly higher than its MIC.[15][16]

Table 2: Pharmacokinetic Parameters of SQ109 in Mice

Parameter
Intravenous (3
mg/kg)

Oral (25 mg/kg) Reference

Cmax 1038 ng/mL 135 ng/mL [16]

Tmax - 0.31 h [16]

t1/2 3.5 h 5.2 h [16]

Oral Bioavailability - 4% [16]

Subsequent studies in a rabbit model of active TB also demonstrated high accumulation of

SQ109 in lung tissue and cellular lesions.[13][17]

Clinical Development
SQ109 has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics,

and efficacy in humans. It received FDA Fast Track and Orphan Drug designation in 2007.[3]

Phase I Studies
Three Phase 1 single and multiple-dose studies showed that SQ109 was safe and well-

tolerated at doses up to 300 mg daily for up to 14 days.[3]

Phase IIa Studies
A Phase 2a early bactericidal activity (EBA) study was completed in South Africa.[3] Another

key Phase 2a study, NCT01218217, evaluated the EBA of different doses of SQ109 alone and

in combination with rifampicin over 14 days in adults with newly diagnosed, smear-positive

pulmonary TB.[6][18] The study found that SQ109 at doses of 75 mg, 150 mg, and 300 mg,

both alone and in combination with rifampicin, was safe and well-tolerated.[6]
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Phase IIb/III Studies
A Phase 2b-3 clinical study in Russia (NCT01785186) evaluated the efficacy and safety of

SQ109 as an addition to the standard of care for multidrug-resistant pulmonary TB.[2][19] The

results showed a statistically significant improvement in the clearance of lung bacteria in

patients receiving the SQ109-containing regimen compared to the placebo group.[19] The

sputum culture conversion rate at 6 months was 80% in the SQ109 group versus 61% in the

placebo group.[19]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of SQ109 against M. tuberculosis is typically determined using the microplate Alamar

blue assay (MABA) or a broth microdilution method.

Protocol: Broth Microdilution MIC Assay

Prepare a serial two-fold dilution of SQ109 in a 96-well microplate containing Middlebrook

7H9 broth supplemented with OADC.

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final

concentration of approximately 5 x 10^5 CFU/mL.

Include a drug-free control well and a sterile control well.

Incubate the plates at 37°C for 7-14 days.

The MIC is defined as the lowest concentration of SQ109 that completely inhibits visible

growth of the bacteria.

In Vivo Efficacy in a Murine Model of Chronic TB
Protocol: Chronic Murine TB Model

Infect female C57BL/6 mice via aerosol with a low dose of M. tuberculosis H37Rv.

Allow the infection to establish for 3-4 weeks to create a chronic infection state.
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Administer SQ109 orally once daily for 5 days a week for the specified treatment duration

(e.g., 4-8 weeks).

Control groups should include untreated mice and mice treated with standard anti-TB drugs

(e.g., isoniazid, rifampicin, ethambutol).

At the end of the treatment period, euthanize the mice and homogenize the lungs and

spleens.

Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates.

Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU) to

determine the bacterial load.
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Caption: Multi-target mechanism of action of SQ109.
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SQ109 Drug Discovery and Development Workflow

Discovery Phase

Preclinical Development

Clinical Development

Library Screening

Hit Identification

Lead Optimization (SAR)

SQ109 Selection

In Vitro Activity
(MIC determination)

In Vivo Efficacy
(Murine Models)

ADME/Tox Studies

Phase I
(Safety & Tolerability)

Phase IIa
(Early Bactericidal Activity)

Phase IIb/III
(Efficacy in Patients)

Regulatory Submission

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15618857?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow of SQ109 from discovery to clinical trials.

Conclusion
SQ109 represents a significant advancement in the development of new anti-tuberculosis

therapies. Its unique multi-target mechanism of action, potent activity against drug-resistant

strains, and promising clinical trial results highlight its potential to become a valuable

component of future TB treatment regimens. The comprehensive data gathered throughout its

development provide a strong foundation for its continued evaluation and potential regulatory

approval. Further research into its synergistic interactions with other novel anti-TB agents may

pave the way for shorter, more effective, and better-tolerated treatment regimens for all forms

of tuberculosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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